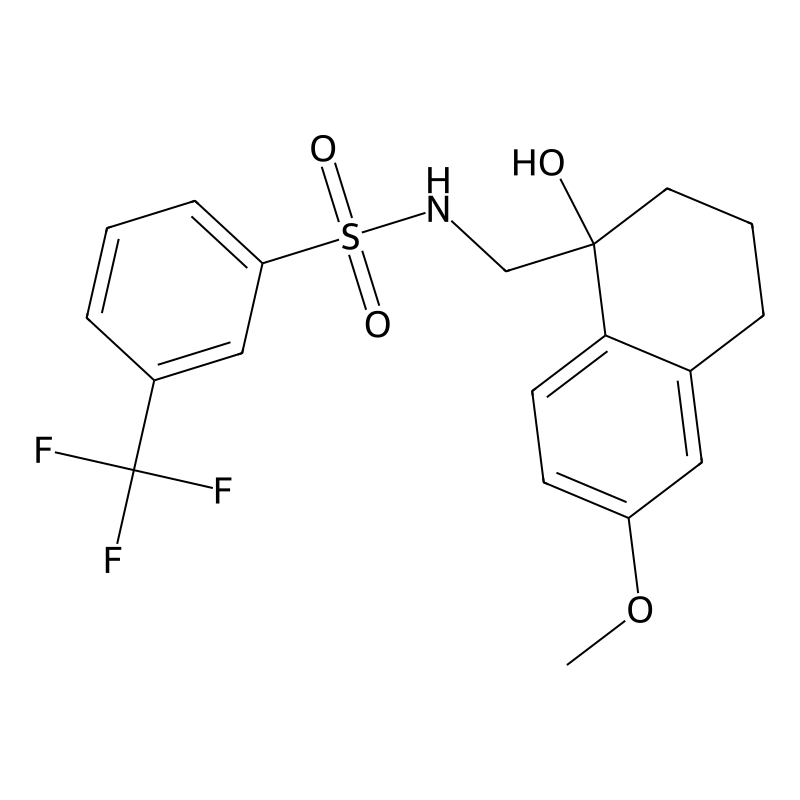

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a tetrahydronaphthalene core. The compound features a hydroxyl group at the 1-position and a methoxy group at the 6-position of the naphthalene ring, along with a trifluoromethyl group and an ethanesulfonamide moiety. Its molecular formula is , indicating the presence of various functional groups that contribute to its chemical reactivity and biological activity.

Current Research Status:

There is currently no scientific research published on the specific application of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. This is evident through searches of scientific databases like PubMed and Google Scholar, which yielded no results for this particular compound.

Potential Research Areas:

While there is no existing research on this specific molecule, its structure suggests potential applications in various research areas based on the presence of known functional groups:

- Sulfonamide moiety: Sulfonamides are a diverse class of compounds with a wide range of biological activities. They can act as enzyme inhibitors, receptor ligands, and have been used in the development of various drugs . The specific properties of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide would need to be investigated to determine its potential as a drug or other therapeutic agent.

- Tetralin core: The tetralin core structure is found in several natural products and biologically active molecules . The presence of this core in N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suggests potential for further exploration in drug discovery efforts.

Future Research Directions:

Given the lack of existing research, further investigation is needed to determine the potential applications of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. This could involve:

- Synthesis and characterization: Synthesizing the compound and determining its physical and chemical properties, such as solubility, stability, and potential for further chemical modification.

- In vitro and in vivo studies: Investigating the potential biological activities of the compound through cell-based assays and animal models to understand its potential therapeutic effects or other functionalities.

The chemical reactivity of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can be attributed to the functional groups present in its structure. The hydroxyl and methoxy groups can participate in hydrogen bonding and nucleophilic substitution reactions. The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. Additionally, the sulfonamide moiety is known for its ability to form stable complexes with various metal ions, which can be exploited in coordination chemistry.

Research indicates that this compound may exhibit significant biological activity, particularly as an inhibitor of fatty acid amide hydrolases (FAAH). These enzymes are responsible for the breakdown of endocannabinoids, which are involved in numerous physiological processes. By inhibiting FAAH, the compound could potentially elevate endocannabinoid levels, leading to effects that are currently under investigation. Furthermore, the unique combination of functional groups may confer additional biological properties, making it a candidate for further pharmacological studies .

The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves several key steps:

- Formation of Tetrahydronaphthalene Core: Starting from 6-methoxy-1-tetralone, reduction processes using hydrogen gas in the presence of palladium catalysts can yield 6-methoxy-1,2,3,4-tetrahydronaphthalene.

- Hydroxylation: The resulting tetrahydronaphthalene derivative is hydroxylated at the 1-position using oxidizing agents like osmium tetroxide and co-oxidants such as N-methylmorpholine N-oxide.

- Formation of Sulfonamide: The final step involves reacting the hydroxylated tetrahydronaphthalene with a suitable sulfonamide precursor to form the desired sulfonamide linkage.

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has potential applications in various fields:

- Pharmaceutical Research: Due to its biological activity as a FAAH inhibitor, it may be explored for therapeutic applications in pain management and other conditions influenced by endocannabinoid signaling.

- Chemical Synthesis: Its unique structure makes it a valuable intermediate in organic synthesis for developing novel compounds with specific biological activities.

Interaction studies involving N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically focus on its binding affinity to target enzymes or receptors. Preliminary studies suggest that the compound may interact with FAAH through non-covalent interactions such as hydrogen bonding and hydrophobic interactions due to its diverse functional groups. Further research is necessary to elucidate its precise mechanism of action and potential off-target effects .

Several compounds share structural similarities with N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene | Tetrahydronaphthalene core with trifluoromethyl | Lacks sulfonamide moiety |

| trans-2-bromo-1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene | Similar core with bromine substitution | Different halogen substituent |

| 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine | Triazine structure with trifluoromethyl | Different ring system entirely |

The uniqueness of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide lies in its combination of a tetrahydronaphthalene core with both methoxy and sulfonamide functionalities. This specific arrangement may impart distinct chemical properties and biological activities that differentiate it from similar compounds .